molecular formula C14H9F2N3 B7539085 4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole

4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole

Cat. No. B7539085
M. Wt: 257.24 g/mol
InChI Key: SDRMTRUEIOQSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole, commonly known as DFT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. It is a heterocyclic compound that contains three nitrogen atoms in its structure, making it an ideal candidate for various biological and chemical experiments.

Mechanism of Action

The mechanism of action of DFT is not fully understood. However, it is believed that DFT acts as an inhibitor of enzymes and proteins that are involved in various biological processes. DFT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DFT has been shown to have both biochemical and physiological effects. In vitro studies have shown that DFT inhibits the growth of cancer cells and induces apoptosis. DFT has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improved cognitive function.

Advantages and Limitations for Lab Experiments

DFT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DFT has also been shown to have low toxicity, making it a safe compound for use in experiments. However, the limitations of DFT include its cost and limited availability.

Future Directions

There are several future directions for the use of DFT in scientific research. One potential direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. DFT has also shown potential as a fluorescent probe for the detection of metal ions, and future research could focus on improving its sensitivity and selectivity. Additionally, DFT could be used in the development of new materials for use in electronics and optoelectronics.
Conclusion:
In conclusion, DFT is a versatile compound that has gained significant attention in the field of scientific research. Its unique properties make it an ideal candidate for various biological and chemical experiments. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFT have been discussed in this paper. Further research on DFT could lead to the development of new drugs, materials, and probes for use in various scientific research fields.

Synthesis Methods

The synthesis of DFT involves the reaction of 2,4-difluoroaniline with phenylacetylene in the presence of copper (I) iodide as a catalyst. The reaction takes place at a temperature of 100°C and yields DFT as a white solid. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

DFT has been widely used in various scientific research fields due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. DFT has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and bacterial infections. Additionally, DFT has been used in the synthesis of new materials for use in electronics and optoelectronics.

properties

IUPAC Name

4-(2,4-difluorophenyl)-3-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3/c15-11-6-7-13(12(16)8-11)19-9-17-18-14(19)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRMTRUEIOQSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CN2C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole

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